molecular formula C18H17BrN2O6S B13596539 (6R,7R)-3-(acetyloxymethyl)-7-[(3-bromo-4-methylbenzoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

(6R,7R)-3-(acetyloxymethyl)-7-[(3-bromo-4-methylbenzoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B13596539
M. Wt: 469.3 g/mol
InChI Key: PUCMYBMTUFAQTM-CXAGYDPISA-N
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Description

(6R,7R)-3-(acetyloxymethyl)-7-[(3-bromo-4-methylbenzoyl)amino]-8-oxo-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique bicyclic structure, which includes a thia-azabicyclo octene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R,7R)-3-(acetyloxymethyl)-7-[(3-bromo-4-methylbenzoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic core: This can be achieved through a cyclization reaction involving a thia-azabicyclo intermediate.

    Introduction of the acetyloxymethyl group: This step often involves an esterification reaction using acetic anhydride and a suitable catalyst.

    Attachment of the bromo-methylbenzoyl group: This is typically done through an amide coupling reaction using 3-bromo-4-methylbenzoic acid and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Final functionalization: The carboxylic acid group is introduced through hydrolysis of an ester intermediate under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(6R,7R)-3-(acetyloxymethyl)-7-[(3-bromo-4-methylbenzoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of azide derivatives.

Scientific Research Applications

(6R,7R)-3-(acetyloxymethyl)-7-[(3-bromo-4-methylbenzoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (6R,7R)-3-(acetyloxymethyl)-7-[(3-bromo-4-methylbenzoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can occur through competitive binding at the active site or allosteric modulation, leading to changes in the enzyme’s conformation and activity.

Properties

Molecular Formula

C18H17BrN2O6S

Molecular Weight

469.3 g/mol

IUPAC Name

(6R,7R)-3-(acetyloxymethyl)-7-[(3-bromo-4-methylbenzoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C18H17BrN2O6S/c1-8-3-4-10(5-12(8)19)15(23)20-13-16(24)21-14(18(25)26)11(6-27-9(2)22)7-28-17(13)21/h3-5,13,17H,6-7H2,1-2H3,(H,20,23)(H,25,26)/t13-,17-/m1/s1

InChI Key

PUCMYBMTUFAQTM-CXAGYDPISA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)C)C(=O)O)Br

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)C)C(=O)O)Br

Origin of Product

United States

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